N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide

Medicinal Chemistry ADME Prediction Oxalamide SAR

This heterocyclic oxalamide (CAS 1705046-75-8) provides a structurally unique combination of furan-2-ylmethyl and 2-methoxy-2-(thiophen-3-yl)ethyl substituents. Unlike common bis-furan oxalamides (e.g., BFMO), the thiophene sulfur introduces a softer donor site, altering metal selectivity and coordination geometry—critical for catalytic applications and kinase inhibitor programs. With XLogP 0.9, TPSA 109 Ų, and only 2 H-bond donors, it occupies a balanced 'rule-of-5' space suitable for BBB-penetrant screens, offering a true property-differentiated alternative to polar or lipophilic oxalamide analogs that cannot be interchanged without re-validation.

Molecular Formula C14H16N2O4S
Molecular Weight 308.35
CAS No. 1705046-75-8
Cat. No. B2801624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide
CAS1705046-75-8
Molecular FormulaC14H16N2O4S
Molecular Weight308.35
Structural Identifiers
SMILESCOC(CNC(=O)C(=O)NCC1=CC=CO1)C2=CSC=C2
InChIInChI=1S/C14H16N2O4S/c1-19-12(10-4-6-21-9-10)8-16-14(18)13(17)15-7-11-3-2-5-20-11/h2-6,9,12H,7-8H2,1H3,(H,15,17)(H,16,18)
InChIKeyNCBGVUAUCRFKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide CAS 1705046-75-8 Structural & Class Baseline


N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide (CAS 1705046-75-8) is a synthetic oxalamide (ethanediamide) derivative with a molecular formula of C14H16N2O4S and a molecular weight of 308.35 g/mol [1]. It belongs to the class of heterocyclic oxalamides, which are widely investigated as kinase inhibitor scaffolds and bidentate ligands for transition-metal catalysis [2]. The compound contains a furan-2-ylmethyl moiety on one amide nitrogen and a 2-methoxy-2-(thiophen-3-yl)ethyl group on the other, creating a structurally differentiated heterocyclic combination that is not represented among commonly cataloged oxalamide analogs.

Why Generic Substitution Fails for N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide CAS 1705046-75-8


Oxalamide derivatives with furan and thiophene substituents cannot be treated as interchangeable procurement items because the specific heterocycle combination, substitution pattern, and functional group on the ethyl linker collectively determine critical molecular properties such as lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA) [1]. For instance, replacing the 2-methoxy-2-(thiophen-3-yl)ethyl group with a 2-hydroxy analog or a phenyl-substituted ethyl chain alters the calculated logP by over 0.5 units and changes the hydrogen-bond donor count . These variations directly impact membrane permeability, metabolic stability, and off-target binding profiles, meaning that a compound selected for a specific screening cascade or synthetic application cannot be replaced by a close analog without re-validation of the property profile that defined its initial selection.

Quantitative Differentiation Evidence for N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide CAS 1705046-75-8


Calculated Lipophilicity (XLogP3-AA) Comparison for Membrane Permeability Optimization

The target compound exhibits a calculated XLogP3-AA of 0.9, placing it in a moderately lipophilic range [1]. The closest structural analog, N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide (CAS 1705046-75-8 hydroxy analog), is predicted to have a lower XLogP of approximately 0.2 due to the polar hydroxyl group [2]. This 0.7 log unit difference corresponds to an approximately 5-fold difference in predicted partition coefficient, which can significantly affect passive membrane permeability and oral absorption potential in early drug discovery.

Medicinal Chemistry ADME Prediction Oxalamide SAR

Hydrogen-Bond Donor Count Differentiation for Selectivity Profile Design

The target compound contains 2 hydrogen-bond donors (both amide N–H) [1]. The hydroxy analog N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide contains 3 hydrogen-bond donors (two amide N–H plus one O–H) [2]. Reducing the HBD count from 3 to 2 can improve passive permeability and reduce promiscuous binding to polar off-targets such as the hERG channel, a critical consideration in kinase inhibitor design where oxalamide scaffolds are frequently employed.

Medicinal Chemistry Selectivity Optimization Oxalamide Scaffold

Topological Polar Surface Area (TPSA) Benchmarking for Blood-Brain Barrier Penetration

The target compound has a computed TPSA of 109 Ų [1]. This falls below the widely accepted threshold of <140 Ų for potential CNS penetration and is also below the <120 Ų guideline for favorable oral absorption [2]. In comparison, the widely used bidentate ligand N,N'-bis(furan-2-ylmethyl)oxalamide (BFMO) has a TPSA of approximately 96 Ų [2], while larger oxalamide analogs containing additional heterocycles can exceed 130 Ų. The 109 Ų value occupies a differentiated middle ground that may balance solubility with permeability.

CNS Drug Design Physicochemical Property Oxalamide Screening

Molecular Weight and Ligand Efficiency Potential vs. Higher-MW Oxalamide Analogs

With a molecular weight of 308.35 g/mol, the target compound is approximately 14 g/mol lighter than the closely related analog N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-methyloxalamide (MW ~322 g/mol) and significantly lighter than many patent-exemplified oxalamide kinase inhibitors that often exceed 400 g/mol [1] [2]. In fragment-based and lead-like screening contexts, every 10 g/mol reduction can improve ligand efficiency indices (e.g., LE = –ΔG / heavy atom count), making the lower molecular weight a concrete selection advantage when procuring compounds for fragment growth or hit-to-lead optimization.

Fragment-Based Drug Discovery Ligand Efficiency Oxalamide Scaffold Optimization

Best Research & Industrial Application Scenarios for N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide CAS 1705046-75-8


Medicinal Chemistry: Kinase Inhibitor Lead Optimization with CNS Penetration Requirements

The moderate lipophilicity (XLogP = 0.9) and favorable TPSA (109 Ų) position this compound as a candidate for kinase inhibitor programs requiring blood-brain barrier penetration [1]. Its methoxy group reduces hydrogen-bond donor count relative to hydroxy analogs, potentially improving passive permeability and reducing off-target promiscuity compared to analogs with additional H-bond donors.

Chemical Biology: Bidentate Ligand Development for Transition-Metal Catalysis

The oxalamide core, combined with heterocyclic furan and thiophene substituents, creates a differentiated coordination environment relative to the widely used N,N'-bis(furan-2-ylmethyl)oxalamide (BFMO) ligand [1]. The thiophene sulfur offers a softer donor site that may alter metal selectivity in Cu-catalyzed cross-coupling reactions, providing procuring groups with a structurally distinct alternative when BFMO fails to deliver desired catalytic outcomes.

Fragment-Based Drug Discovery (FBDD): Lead-Like Starting Point

The molecular weight of 308.35 g/mol falls within the lead-like space (MW < 350 g/mol), and the calculated TPSA of 109 Ų supports both solubility and permeability [1]. These properties make the compound a viable fragment elaboration starting point, occupying a differentiated property niche compared to both smaller fragments (MW < 250) and larger drug-like compounds (MW > 400) that may already be too complex for efficient optimization.

ADME Screening Libraries: Property-Driven Compound Selection

With only 2 hydrogen-bond donors and a moderate XLogP of 0.9, this compound exemplifies the 'rule-of-5' compliant chemical space sought in ADME screening panels [1]. Procurement for permeability or metabolic stability assays is justified when screening requires balanced physicochemical properties rather than the extremes represented by either highly polar or highly lipophilic oxalamide analogs.

Quote Request

Request a Quote for N'-[(furan-2-yl)methyl]-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.